Reactive red 180

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

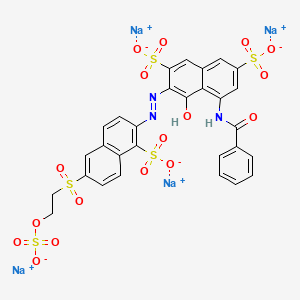

C29H19N3Na4O17S5 |

|---|---|

Molecular Weight |

933.8 g/mol |

IUPAC Name |

tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C29H23N3O17S5.4Na/c33-27-25-18(13-20(51(37,38)39)15-23(25)30-29(34)16-4-2-1-3-5-16)14-24(52(40,41)42)26(27)32-31-22-9-6-17-12-19(7-8-21(17)28(22)53(43,44)45)50(35,36)11-10-49-54(46,47)48;;;;/h1-9,12-15,33H,10-11H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |

InChI Key |

XWPJKMFRMGRVEU-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Reactive Red 180: Chemical Structure, Properties, and Applications

Introduction

This compound is a synthetic monoazo dye belonging to the class of reactive dyes. These dyes are characterized by their ability to form covalent bonds with the functional groups of fibers such as cotton, wool, and silk, leading to excellent wash fastness. This compound is widely utilized in the textile industry for dyeing cellulosic fibers due to its vibrant bluish-red hue and strong fixation properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, applications, and safety aspects of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is a complex aromatic compound containing multiple sulfonate groups, which confer water solubility, and a vinyl sulfone group that acts as the reactive handle for fiber fixation.

-

IUPAC Name: tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate[1]

-

CAS Number: 72828-03-6[2]

-

C.I. Name: this compound[2]

The chemical structure is characterized by an azo linkage (-N=N-) connecting two substituted naphthalene rings. One of these rings is further functionalized with a benzamido group, while the other contains the sulfatoethylsulfonyl reactive group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various applications, from dyeing processes to potential interactions in biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ | [2] |

| Molecular Weight | 933.76 g/mol | [2][3] |

| Appearance | Red to dark red or brown to black powder/solid | [3] |

| Solubility | - In Water: 50 g/L - In DMSO: 100 mg/mL (requires sonication) | [2][3] |

| Optimal pH for Dyeing | 4.0 - 5.5 | |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 20 | |

| Rotatable Bond Count | 8 | [1] |

| Topological Polar Surface Area | 388 Ų | [1] |

| Storage Conditions | Store at 4°C in a sealed container, away from moisture and light. Stock solutions: -80°C for 6 months. | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves diazotization followed by a coupling reaction.

Experimental Protocol: Synthesis

The manufacturing process involves two main stages:

-

Diazotization of the Amine Component:

-

Reactant: 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid.

-

Procedure: The aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid and water) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt. The completion of the reaction is monitored using starch-iodide paper.

-

-

Coupling Reaction:

-

Reactant: 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid (coupling component).

-

Procedure: The coupling component is dissolved in an alkaline solution. The freshly prepared diazonium salt solution is then slowly added to the solution of the coupling component while maintaining a low temperature and alkaline pH. The reaction mixture is stirred until the coupling is complete. The resulting dye is then precipitated by salting out, filtered, and dried.[2]

-

Experimental Protocols for Application

This compound is primarily used for dyeing cellulosic fibers like cotton. The following is a general protocol for the exhaust dyeing method.

Protocol: Exhaust Dyeing of Cotton with this compound

-

Preparation of the Dyebath:

-

Prepare a dyebath with a liquor ratio (ratio of the weight of the goods to the volume of the dye liquor) of 1:20.

-

Add a wetting agent (e.g., 0.5-1.0 g/L) and a sequestering agent (e.g., 1.0 g/L) to the water.

-

Paste the calculated amount of this compound dye with a small amount of cold water and then dissolve it in hot water (80°C) before adding to the dyebath.[4]

-

-

Dyeing Process:

-

Introduce the pre-wetted cotton fabric into the dyebath at a temperature of around 50°C.

-

Run the fabric for 10-15 minutes to ensure even wetting and dye distribution.

-

Gradually add an electrolyte, such as Glauber's salt (sodium sulfate) or common salt (sodium chloride), in portions over 20-30 minutes. The amount of salt depends on the depth of the shade.

-

Raise the temperature to the optimal dyeing temperature for vinyl sulfone dyes (typically 60-80°C) and continue dyeing for 30-45 minutes to allow for dye exhaustion.

-

-

Fixation:

-

Add an alkali, such as soda ash (sodium carbonate), to the dyebath to raise the pH to approximately 10.5-11.5. This initiates the covalent reaction between the dye and the cellulose.

-

Continue the dyeing process for another 45-60 minutes to ensure complete fixation.

-

-

Washing and Soaping:

-

After dyeing, drain the dyebath and give the fabric a cold rinse to remove unfixed dye.

-

Perform a hot rinse, followed by soaping at the boil with a non-ionic detergent (e.g., 1-2 g/L) for 15-20 minutes to remove any hydrolyzed dye.

-

Finally, rinse the fabric thoroughly with hot and then cold water and dry.

-

Safety and Ecotoxicity

Reactive dyes, including this compound, are generally considered to have low acute toxicity. However, as with many industrial chemicals, appropriate handling procedures should be followed.

Safety Precautions

-

Handling: Use in a well-ventilated area and avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials.

Ecotoxicity Data

-

Biodegradation: Studies have shown that certain bacterial strains, such as Citrobacter sp. CK3, can decolorize and degrade this compound under anaerobic conditions, with up to 95% decolorization achieved in 36 hours.[5] This suggests that biological wastewater treatment methods can be effective in mitigating its environmental release.

-

Toxicity to Aquatic Organisms: For a related reactive azo dye, Reactive Red 120, the 48-hour median effective concentration (EC50) for Artemia salina was found to be 81.89 mg/L, indicating moderate toxicity to this aquatic invertebrate.[6] It is plausible that this compound exhibits a similar toxicity profile.

-

Genotoxicity: Studies on other reactive dyes have shown that while some may exhibit weak mutagenic potential in their pure form, they are generally not considered potent mutagens, especially after fixation to the fiber.[6][7]

It is important to note that wastewater containing this compound should be adequately treated before discharge to minimize its environmental impact. Advanced oxidation processes and biological treatments have been shown to be effective in degrading this dye.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Reactive Red 180 (CAS No. 98114-32-0)

Executive Summary

This compound is a monoazo vinyl sulfone reactive dye widely utilized in the textile industry for dyeing cellulosic fibers such as cotton and rayon. Its structure features a vinyl sulfone group that forms a covalent bond with the hydroxyl groups of cellulose, ensuring high wash fastness. Beyond its industrial use, this compound has been a subject of extensive research, particularly in the development of advanced wastewater treatment methods due to its recalcitrant nature. This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical determination, and environmental impact, including detailed experimental protocols for its study and degradation.

Physicochemical and Spectroscopic Data

This compound is a complex anionic dye, characterized by its high water solubility and vibrant red hue. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 98114-32-0 | |

| Alternate CAS | 72828-03-6 | [1] |

| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ | [1] |

| Molecular Weight | 933.76 g/mol | [1] |

| IUPAC Name | Tetrasodium 5-(benzoylamino)-4-hydroxy-3-({1-sulfo-6-[2-(sulfonatooxy)ethyl]sulfonyl-2-naphthalenyl}azo)-2,7-naphthalenedisulfonate | N/A |

| Appearance | Dark red to blackish-red powder | N/A |

| Solubility in Water | ~50-80 g/L at 30°C | [1] |

| Solubility in DMSO | 100 mg/mL (requires sonication) | N/A |

| λmax (Water) | ~540 nm | N/A |

| Synonyms | C.I. This compound, Remazol Brilliant Red F3B, Reactive Red F3B | [1] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process involving diazotization and an azo coupling reaction. The general industrial method involves the diazotization of an aromatic amine, followed by its coupling to a suitable naphthol derivative.

Synthesis Pathway Diagram

The diagram below illustrates the key reaction steps in the synthesis of this compound.

Caption: Synthesis Pathway of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a plausible method for the laboratory synthesis of this compound based on standard diazotization and coupling procedures.

Materials:

-

2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid (Diazo component)

-

4-Benzamido-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid derivative, Coupling component)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Deionized water

Procedure:

-

Diazotization:

-

Dissolve a specific molar equivalent of the diazo component in dilute HCl.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 molar equivalent) dropwise, ensuring the temperature does not exceed 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt. The presence of the diazonium salt can be confirmed by a positive reaction with starch-iodide paper (indicates excess nitrous acid).

-

-

Coupling Reaction:

-

In a separate beaker, dissolve one molar equivalent of the coupling component in water, adding sodium carbonate to achieve a slightly alkaline pH (8-9) and facilitate dissolution.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution to the coupling component solution under vigorous stirring.

-

Maintain the temperature below 10°C and the alkaline pH (8-9) throughout the addition, adding more sodium carbonate as needed.

-

Continue stirring the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature.

-

-

Isolation:

-

Precipitate the dye from the solution by adding sodium chloride (salting out).

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the filter cake with a saturated NaCl solution to remove impurities.

-

Dry the product in an oven at 60-70°C.

-

Environmental Degradation and Remediation

This compound is resistant to conventional wastewater treatment, necessitating the use of advanced methods for its removal. Research has focused on biological degradation and Advanced Oxidation Processes (AOPs).

Biological Degradation

Certain microorganisms can cleave the azo bond (-N=N-) of this compound, leading to decolorization. This process is often the initial step in a more complete mineralization pathway.

Table 2: Summary of Biological Degradation Studies for this compound

| Microorganism | Key Conditions | Efficiency | Reference |

| Citrobacter sp. CK3 | Anaerobic, 32°C, pH 7.0, 4 g/L glucose | ~95% decolorization in 36 h (for 200 mg/L dye) | [2] |

| Aeromonas hydrophila SK16 | Synergistic with H₂O₂ (AOP) | 100% decolorization | N/A |

| Bacterial Isolates | Acidic pH, 60 hours, Sucrose as carbon source | Up to 93.6% decolorization (for 250 mg/L dye) | N/A |

Experimental Protocol: Bacterial Decolorization

This protocol is adapted from studies on Citrobacter sp. CK3.[2]

Materials:

-

Bacterial strain (Citrobacter sp. CK3)

-

Nutrient broth medium

-

This compound stock solution (e.g., 10 g/L)

-

Glucose

-

Sterile conical flasks

-

Incubator shaker

-

UV-Vis Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture the bacterial strain in nutrient broth at 32°C for 24 hours to achieve a healthy log-phase culture.

-

Decolorization Assay:

-

Prepare a decolorization medium in conical flasks containing nutrient broth, 4 g/L glucose, and a final concentration of 200 mg/L of this compound.

-

Inoculate the flasks with 5% (v/v) of the prepared inoculum. An uninoculated flask should be used as a control.

-

Incubate the flasks under anaerobic (or microaerophilic) static conditions at 32°C.

-

At regular intervals (e.g., 0, 6, 12, 24, 36 hours), withdraw aliquots of the culture medium.

-

Centrifuge the aliquots at 10,000 rpm for 10 minutes to pellet the bacterial cells.

-

Measure the absorbance of the supernatant at the dye's λmax (~540 nm) using a UV-Vis spectrophotometer.

-

-

Data Analysis: Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] * 100

Advanced Oxidation Processes (AOPs)

AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade the dye molecule. These methods can achieve complete mineralization of the dye into CO₂, H₂O, and inorganic salts.

Experimental Protocol: Solar-Assisted Photocatalysis (H₂O₂/Solar)

This protocol is based on a study of solar-assisted degradation of this compound.

Materials:

-

This compound solution (e.g., 100 mg/L)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Conical flasks or a suitable photoreactor

-

pH meter and buffers

-

Magnetic stirrer

Procedure:

-

Setup: Place 250 mL of a 100 mg/L this compound solution into a conical flask.

-

Parameter Optimization:

-

Adjust the pH of the solution to the desired level (optimum reported as pH 7).

-

Add the optimized concentration of H₂O₂ (reported as 700 mM).

-

-

Photoreaction:

-

Place the flask under direct sunlight. For reproducibility, the light intensity (in lux) should be monitored.

-

Ensure continuous mixing using a magnetic stirrer.

-

-

Analysis:

-

Withdraw samples at set time intervals (e.g., every hour for 13 hours).

-

Measure the absorbance of each sample at ~540 nm to determine the residual dye concentration and calculate the degradation percentage.

-

Degradation Pathway Diagram

The following diagram shows a proposed workflow for a photocatalytic degradation experiment and subsequent analysis.

Caption: Workflow for a Photocatalytic Degradation Experiment.

Ecotoxicological Profile

The environmental release of this compound and its degradation byproducts is a significant concern. Toxicological data is crucial for assessing its environmental risk.

Table 3: Ecotoxicity Data for this compound

| Organism | Endpoint | Value | Exposure Time | Reference |

| Danio rerio (Zebra Fish) | LC₅₀ | > 89 mg/L | 96 h | [3] |

| Aquatic Crustacea | EC₅₀ | > 1000 mg/L | 48 h | [3] |

| P. subcapitata (Green Algae) | EC₅₀ | 63.6 mg/L | 72 h | [3] |

| Microorganisms | IC₅₀ | > 1000 mg/L | 99 h | [3] |

Interpretation: Based on the available data, this compound demonstrates low acute toxicity to fish and aquatic invertebrates. However, it shows higher toxicity towards algae, with an EC₅₀ of 63.6 mg/L, indicating that it could impact primary producers in aquatic ecosystems.[3] While comprehensive data on mutagenicity and carcinogenicity for this compound are not readily available in peer-reviewed literature, azo dyes as a class are known to have the potential to break down into aromatic amines, some of which are carcinogenic.[4] Therefore, effective removal from wastewater is critical.

Analytical Methods

Accurate quantification and identification of this compound are essential for research and monitoring.

Experimental Protocol: Spectrophotometric Quantification

This is the most common method for determining the concentration of the dye in aqueous solutions.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

-

Deionized water

-

This compound powder

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 100 mg/L of this compound by dissolving 10 mg of the dye in 100 mL of deionized water.

-

From the stock solution, prepare a series of standard solutions with known concentrations (e.g., 5, 10, 20, 30, 40, 50 mg/L).

-

-

Calibration Curve:

-

Determine the wavelength of maximum absorbance (λmax) by scanning one of the standards (e.g., 20 mg/L) across the visible spectrum (approx. 400-700 nm). The λmax should be around 540 nm.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of Absorbance vs. Concentration (mg/L). The plot should be linear and adhere to the Beer-Lambert law.

-

-

Sample Measurement:

-

Measure the absorbance of the unknown sample at the same λmax.

-

Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve or by using the equation of the line from the linear regression.

-

Conclusion

This compound (CAS No. 98114-32-0) is a commercially important dye with significant research interest due to its environmental persistence. This guide has provided a detailed overview of its chemical properties, synthesis, and the analytical and experimental protocols used in its study. The data indicates that while the dye itself has moderate ecotoxicity, its removal from industrial effluents is paramount. The detailed protocols for degradation studies provide a foundation for researchers working on the development of effective remediation technologies for this and other similar reactive dyes.

References

C.I. Reactive Red 180: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical and physical properties of C.I. Reactive Red 180, a widely used monoazo reactive dye. The document details its molecular characteristics, including its molecular weight, and outlines the experimental methodologies employed for its characterization.

Core Chemical and Physical Properties

C.I. This compound, identified by the CAS Registry Number 72828-03-6, is a complex anionic dye valued for its ability to form covalent bonds with substrates, leading to excellent wash fastness.[1] The dye is also known by other names including Reactive Red F3B and Remazol Brilliant Red F 3B. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| C.I. Name | This compound | [1] |

| CAS Registry Number | 72828-03-6 | [1] |

| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ | [1] |

| Molecular Weight | 933.76 g/mol | [1][2] |

| Alternative Molecular Formula | C₂₉H₂₃N₃O₁₇S₅·4Na | [3] |

| Alternative Molecular Weight | 937.79 g/mol | [3] |

| Typical Purity | >90% (Dye Content), Min. 95% | [3][4] |

| Appearance | Red to Bluish-Red Powder | [1] |

| Solubility in Water | 50 g/L | [1] |

Note on Molecular Formula and Weight Discrepancies: The literature presents two primary molecular formulas and corresponding weights for C.I. This compound. The discrepancy arises from the representation of the acidic protons on the sulfonic acid and hydroxyl groups. The formula C₂₉H₁₉N₃Na₄O₁₇S₅ with a molecular weight of 933.76 g/mol represents the tetrasodium salt, which is the common commercial form. The alternative, C₂₉H₂₃N₃O₁₇S₅·4Na with a molecular weight of 937.79 g/mol , explicitly denotes the four sodium counter-ions with the fully protonated dye structure. For practical purposes in a laboratory setting, the tetrasodium salt information is most relevant.

Structural Elucidation and Synthesis

The chemical structure of C.I. This compound is based on a single azo chromophore. Its synthesis involves the diazo coupling of 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid with 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid.[1]

Caption: Synthesis pathway of C.I. This compound.

Experimental Protocols for Characterization

The determination of the molecular weight and purity of C.I. This compound and similar reactive dyes necessitates advanced analytical techniques due to their complex structures and the potential for isomers and byproducts in commercial formulations. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for this purpose.

Protocol: Molecular Weight and Purity Determination by HPLC-MS

Objective: To separate and identify C.I. This compound and its related impurities, and to confirm its molecular weight.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Photodiode Array (PDA) or UV-Vis Detector

-

Mass Spectrometer (MS) with Electrospray Ionization (ESI) source (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole)

Materials:

-

C.I. This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Ammonium acetate (for mobile phase modification)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of C.I. This compound in a suitable solvent (e.g., water or a water/methanol mixture) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to create calibration standards.

-

Prepare the sample for analysis by dissolving a known amount in the mobile phase or a compatible solvent and filtering it through a 0.45 µm syringe filter.

-

-

HPLC Conditions (Illustrative):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the dye and its impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Detector Settings:

-

PDA/UV-Vis Detector: Monitor at the wavelength of maximum absorbance for C.I. This compound (typically in the visible range, e.g., 540 nm).

-

Mass Spectrometer (ESI in negative ion mode):

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 100-1200.

-

-

-

Data Analysis:

-

The HPLC chromatogram will show the separation of the main dye component from any impurities.

-

The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting compounds. For C.I. This compound (C₂₉H₁₉N₃Na₄O₁₇S₅), the expected mass of the anionic dye component (without sodium) is approximately 841.95 Da. In negative ion mode ESI-MS, one would expect to observe ions corresponding to [M-Na]⁻, [M-2Na]²⁻, [M-3Na]³⁻, and [M-4Na]⁴⁻, where M is the fully sodiated molecule. The molecular weight can be calculated from these observed m/z values.

-

The purity of the sample can be estimated from the relative peak areas in the HPLC chromatogram.

-

References

Spectroscopic Properties of Reactive Red 180: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Reactive Red 180 (C.I. 181055), a widely used synthetic azo dye. An understanding of its interaction with electromagnetic radiation is crucial for its quantification, monitoring in degradation studies, and assessing its interactions with biological macromolecules. This document outlines its absorption characteristics, the influence of environmental factors, and standard experimental protocols for its analysis.

UV-Visible Absorption Spectroscopy

This compound, like other azo dyes, possesses a chromophoric azo group (-N=N-) connected to aromatic structures, which is responsible for its color. Its electronic absorption spectrum is characterized by distinct bands in the ultraviolet (UV) and visible (Vis) regions. These bands arise from π→π* and n→π* electronic transitions within the conjugated system of the molecule. The intense color of the dye is primarily due to the π→π* transition in the visible range.

Absorption Maxima (λmax)

The principal absorption peak of this compound in the visible spectrum is consistently reported in the range of 515-540 nm. The precise wavelength of maximum absorbance (λmax) can be influenced by solvent, pH, and interactions with other molecules. A prominent study identifies the absorption peak at 540 nm in an untreated aqueous solution[1]. The monitoring of this peak is fundamental for color removal and degradation studies, where a decrease in its intensity indicates the breakdown of the dye's chromophore[1].

| Parameter | Value | Medium | Reference |

| λmax | 540 nm | Aqueous Solution | [1] |

| λmax (General Reactive Red) | 515 nm | Aqueous Solution | [2] |

Table 1: Summary of UV-Visible Absorption Maxima for this compound.

Effect of pH

The spectroscopic properties of this compound are significantly dependent on the pH of the medium. Changes in pH can alter the protonation state of the dye's functional groups, such as hydroxyl and amino groups, which in turn affects the electronic distribution within the conjugated system and modifies the absorption spectrum[3].

Studies on the decolorization and degradation of this compound have identified optimal pH ranges for these processes, which correlate with the dye's stability and reactivity. While optimal decolorization by certain bacterial strains occurs at a near-neutral pH of 6-7, other chemical degradation processes may be favored under acidic or alkaline conditions[1]. For instance, an optimal pH of 7 was noted for complete decolorization using an H₂O₂/Solar light advanced oxidation process[4]. Conversely, another source suggests an optimum pH range of 4.0-5.5 for the dye depending on the environmental context[5]. Acidic conditions (low pH) can enhance the adsorption of anionic dyes, while alkaline environments can alter the ionic form of the molecule, both of which impact its spectroscopic signature[2][6].

Effect of Solvent (Solvatochromism)

Fluorescence Spectroscopy

Information regarding the intrinsic fluorescence properties of this compound is limited in publicly available literature. While it is listed as a "fluorescent dye" by some suppliers, this may refer to its use in specific applications, such as a probe in interaction studies, rather than strong intrinsic emission[9]. Many azo dyes are known to be weakly fluorescent or non-fluorescent. This is often due to efficient non-radiative decay pathways, such as internal conversion and intersystem crossing, which compete with fluorescence emission, allowing the excited state to return to the ground state without emitting a photon.

Quantitative Analysis

UV-Visible spectroscopy is the primary method for the quantitative determination of this compound in solution. The analysis is based on the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, molar absorptivity, and path length[10][11][12].

Beer-Lambert Law: A = εcl

Where:

-

A is the absorbance (unitless) at λmax.

-

ε (epsilon) is the molar absorptivity coefficient (in L mol⁻¹ cm⁻¹), a constant specific to the substance at a given wavelength[12].

-

c is the molar concentration of the dye (in mol L⁻¹).

-

l is the path length of the cuvette (typically 1 cm).

To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax[10][13]. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the linear plot of absorbance versus concentration.

Note: No specific molar absorptivity (ε) values for this compound were found in the reviewed literature.

Detailed Methodologies

Protocol for UV-Visible Absorbance Spectroscopy

This protocol outlines the standard procedure for obtaining the UV-Visible absorption spectrum of this compound and performing quantitative analysis.

1. Materials and Equipment:

-

This compound dye powder

-

Solvent (e.g., deionized water, methanol, or a specified buffer)

-

Volumetric flasks and pipettes for preparing solutions

-

Dual-beam UV-Vis spectrophotometer

-

Quartz or glass cuvettes (typically 1 cm path length)

2. Preparation of Stock and Standard Solutions:

-

Stock Solution: Accurately weigh a precise amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 100 mg/L or 1 mM).

-

Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations[13].

3. Instrument Setup and Measurement:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm to capture both UV and visible regions)[14].

-

Blanking/Zeroing: Fill a clean cuvette with the pure solvent used to prepare the dye solutions. Place it in the spectrophotometer and perform a baseline correction or "zero" measurement. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements[15][16].

-

Spectrum Acquisition: Rinse the sample cuvette with a small amount of the lowest concentration standard, then fill it and place it in the sample holder. Record the absorbance spectrum. Identify the wavelength of maximum absorbance (λmax).

-

Quantitative Measurement: Set the spectrophotometer to measure the absorbance at the predetermined λmax. Measure the absorbance of each standard solution, starting from the lowest concentration.

-

Sample Analysis: Measure the absorbance of the unknown sample solution at the same λmax.

4. Data Analysis:

-

Plot the absorbance of the standards at λmax (y-axis) against their corresponding concentrations (x-axis).

-

Perform a linear regression to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²). A value of R² > 0.99 indicates a good linear fit.

-

Use the equation of the line to calculate the concentration of the unknown sample from its measured absorbance.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. quora.com [quora.com]

- 4. ijrar.com [ijrar.com]

- 5. C.I.this compound | CymitQuimica [cymitquimica.com]

- 6. thescipub.com [thescipub.com]

- 7. Solvatochromism - Wikipedia [en.wikipedia.org]

- 8. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. edinst.com [edinst.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. science.valenciacollege.edu [science.valenciacollege.edu]

- 14. UV-Vis microspectrophotometry as a method of differentiation between cotton fibre evidence coloured with reactive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

An In-depth Technical Guide to the Material Safety of Reactive Red 180

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for C.I. Reactive Red 180, a widely used azo dye in the textile and paper industries, and for experimental purposes. This document synthesizes available data on its chemical and physical properties, toxicological and ecological effects, and safe handling procedures to inform risk assessments and ensure laboratory safety.

Chemical and Physical Properties

This compound is a red, powdered substance with a complex molecular structure. It is soluble in water, with a solubility of 50 g/L.[1] The dye's color in solution can range from yellow-red to deep red depending on its concentration and exposure to light or heat.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | 2,7-Naphthalenedisulfonicacid, 5-(benzoylamino)-4-hydroxy-3-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo]-,tetrasodium salt |

| C.I. Name | This compound, 181055[1] |

| CAS Number | 72828-03-6[1][3], 98114-32-0 |

| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅[1][4] |

| Molecular Weight | 933.76 g/mol [1][4] |

| Synonyms | Brilliant Red F 3B-SF, Remazol Brilliant Red F 3B, Pro-Jet Magenta 1T[3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical State | Solid, powder[2] |

| Color | Red[2] |

| Odor | Negligible[5] |

| Water Solubility | 50 g/L[1] |

| Density | 1.00 g/cm³[2] |

| Optimum pH | 4.0 - 5.5[2] |

Hazard Identification and GHS Classification

The GHS classification for this compound is not consistently reported across various sources. Some safety data sheets indicate that it is not a classified substance.[6] However, other sources suggest that, like many reactive dyes, it may cause skin and eye irritation, as well as respiratory irritation.[5] Given the potential for sensitization and irritation, it is prudent to handle this substance with care.

Diagram 1: Potential GHS Pictograms for Reactive Dyes

Caption: Potential GHS pictograms for reactive dyes.

Table 3: Potential GHS Hazard Statements for Reactive Dyes

| Code | Hazard Statement |

| H315 | Causes skin irritation[5] |

| H319 | Causes serious eye irritation[5] |

| H335 | May cause respiratory irritation[5] |

Toxicological Data

Detailed toxicological data for this compound is limited. Many safety data sheets report "no data available" for acute toxicity endpoints such as LD50 and LC50.[5] However, data from similar reactive dyes can provide an indication of potential hazards. For instance, studies on other reactive red dyes have shown varying levels of toxicity to aquatic organisms.[7][8]

Table 4: Acute Toxicity Data for Similar Reactive Dyes

| Substance | Test Type | Species | Result |

| Reactive Red 120 | LC50 (96h) | Oncorhynchus mykiss (Rainbow trout) | 78.84 mg/L[7] |

| Reactive Red 120 | EC50 (48h) | Daphnia magna (Water flea) | 10.40 mg/L[7] |

| Reactive Red 141 | LC50 (48h) | Moina macrocopa (Water flea) | 18.26 mg/L[8] |

| Reactive Red 141 | EC50 (96h) | Chlorella sp. (Green algae) | 95.55 mg/L[8] |

Ecological Data

Experimental Protocols

Specific experimental protocols for the toxicological and ecological assessment of this compound are not detailed in the available literature. However, standardized methods, such as the OECD Guidelines for the Testing of Chemicals, are typically employed. The following is a summary of a relevant protocol for assessing acute toxicity in fish.

OECD Test Guideline 203: Fish, Acute Toxicity Test

This guideline outlines a method to assess the acute toxicity of a substance to fish in freshwater.

-

Principle: Fish are exposed to the test substance, typically for a 96-hour period. The concentration of the substance that is lethal to 50% of the test fish (LC50) is determined.

-

Test Organism: A variety of fish species can be used, with the Rainbow trout (Oncorhynchus mykiss) being a common choice.

-

Procedure:

-

A range of concentrations of the test substance is prepared in water.

-

Groups of fish are exposed to each concentration in test chambers.

-

A control group is maintained in water without the test substance.

-

The number of dead fish in each chamber is recorded at 24, 48, 72, and 96 hours.

-

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated at the end of the exposure period.

Diagram 2: Experimental Workflow for OECD TG 203

Caption: Workflow for OECD TG 203 fish acute toxicity test.

Safe Handling and Personal Protective Equipment (PPE)

Due to the potential for irritation and sensitization, proper handling procedures and the use of personal protective equipment are essential when working with this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts should be worn.

-

Diagram 3: Recommended Personal Protective Equipment

Caption: Recommended PPE for handling this compound.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation develops.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. C.I.this compound | CymitQuimica [cymitquimica.com]

- 3. This compound|lookchem [lookchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Reactive Dye Red SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Toxicity of reactive red 141 and basic red 14 to algae and waterfleas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Research Applications of Reactive Dyes: A Focus on Purinergic Receptor Antagonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While primarily known for its extensive use in the textile industry, the chemical structure of Reactive Red 180 and related reactive dyes has garnered interest in biomedical research, particularly in the study of purinergic signaling. Although direct pharmacological research on this compound is limited, a significant body of work on structurally similar reactive dyes, such as Reactive Blue 2, has established them as valuable tools for investigating P2 purinergic receptors. This guide will delve into the research applications of this class of compounds, with a focus on their role as P2 receptor antagonists, and will provide relevant quantitative data, experimental protocols, and pathway diagrams.

Introduction to Reactive Dyes as Pharmacological Probes

Reactive dyes are characterized by their ability to form covalent bonds with substrates like cellulose. This reactivity, combined with their specific chemical structures, has led to their exploration as potential enzyme inhibitors and receptor antagonists. The anthraquinone-derived structures present in many of these dyes, including Reactive Blue 2, have been identified as key for their interaction with the ATP-binding sites of various proteins, including P2 purinergic receptors.

Purinergic receptors, broadly classified into P1 (adenosine) and P2 (ATP, ADP, UTP, UDP) receptors, are crucial in a vast array of physiological processes, making them attractive targets for drug development. P2 receptors are further subdivided into ionotropic P2X receptors and metabotropic P2Y receptors. The ability of certain reactive dyes to selectively antagonize these receptors has made them instrumental in elucidating their physiological roles.

Quantitative Data: P2 Receptor Antagonist Activity of Reactive Dyes

The following table summarizes the antagonist activity of various reactive dyes and their derivatives at different P2 receptor subtypes. It is important to note that much of the detailed research has been conducted on compounds structurally related to this compound, most notably Reactive Blue 2.

| Compound | Receptor Subtype | Agonist Used | Preparation | Antagonist Potency (IC50/Kd) | Reference |

| Reactive Blue 2 | P2X1 | α,β-methylene ATP (α,β-meATP) | Rat Vas Deferens | IC50 = 2.8 µM | [1] |

| Reactive Blue 2 | P2Y1-like | Adenosine 5'-O-(2-thiodiphosphate) (ADPβS) | Guinea-Pig Taenia Coli | IC50 = 7.7 µM | [2] |

| MG 50-3-1 (A Reactive Blue 2 derivative) | P2Y1-like | Adenosine 5'-O-(2-thiodiphosphate) (ADPβS) | Guinea-Pig Taenia Coli | IC50 = 4.6 nM | [1] |

| MG 50-3-1 (A Reactive Blue 2 derivative) | P2X1 | α,β-methylene ATP (α,β-meATP) | Rat Vas Deferens | IC50 = 2.8 µM | [1] |

| Reactive Red 2 | P2Y | Adenosine 5'-O-(2-thiodiphosphate) (ADPβS) | Guinea-Pig Taenia Coli | pA2 = 7.55 (Kd = 0.028 µM) | [3] |

| Reactive Red 2 | P2X | α,β-methylene ATP | Rat Vas Deferens | Apparent Kd = 0.42 µM | [3] |

Signaling Pathways

The primary mechanism of action for reactive dyes as research tools in this context is the antagonism of P2Y receptors, which are G protein-coupled receptors (GPCRs). The P2Y1 receptor, for instance, is a Gq-coupled receptor. Its activation by endogenous ligands like ADP leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses. Reactive dye antagonists block the initial binding of the agonist, thereby inhibiting this entire downstream signaling cascade.

Experimental Protocols

Protocol 1: In Vitro P2Y Receptor Antagonism Assay in Bovine Aortic Endothelial (BAE) Cells

This protocol is adapted from studies evaluating P2Y receptor antagonists and measures inositol phosphate turnover.[4]

1. Cell Culture:

-

Culture Bovine Aortic Endothelial (BAE) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Plate cells in 24-well plates and grow to confluence.

2. Radiolabeling:

-

Label the intracellular inositol phosphate pool by incubating the confluent cells for 18-24 hours with 1 µCi/mL of myo-[³H]-inositol in inositol-free DMEM.

3. Antagonist and Agonist Treatment:

-

Wash the cells twice with a HEPES-buffered saline solution (HBS) containing 10 mM LiCl.

-

Pre-incubate the cells with the reactive dye antagonist (e.g., Reactive Blue 2 derivative) at various concentrations for 15 minutes at 37°C.

-

Stimulate the cells with a P2Y1 agonist, such as 2-methylthioadenosine triphosphate (2MeSATP), for 30 minutes at 37°C.

4. Inositol Phosphate Extraction and Measurement:

-

Terminate the incubation by aspirating the medium and adding 1 mL of ice-cold 0.4 M perchloric acid.

-

Incubate on ice for 30 minutes.

-

Neutralize the samples with 0.5 M K2CO3.

-

Separate the total inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 columns.

-

Elute the [³H]-inositol phosphates with 1 M ammonium formate/0.1 M formic acid.

-

Quantify the radioactivity by liquid scintillation counting.

5. Data Analysis:

-

Plot the concentration-response curves for the agonist in the presence and absence of the antagonist.

-

Calculate the IC50 value of the antagonist from the inhibition of the agonist-induced inositol phosphate formation.

Protocol 2: Assessment of Mitochondrial Respiration

Some studies have investigated the effects of textile dyes on cellular metabolism. This protocol provides a general method for assessing mitochondrial respiration using a Seahorse XF Analyzer.[5]

1. Cell Plating:

-

Plate cells (e.g., IPEC-J2 or MPEK-BL6) in a Seahorse XF cell culture microplate at an appropriate density (e.g., 0.5 × 10⁵ cells/well).

-

Incubate overnight at 37°C with 5% CO2 to allow for attachment.

2. Dye Exposure:

-

On the following day, expose the cells to various concentrations of the reactive dye for different time points (e.g., 3 hours for acute effects, 24 hours for longer-term effects).

3. Seahorse XF Cell Mito Stress Test:

-

Prepare the Seahorse XF Analyzer by calibrating the sensor cartridge.

-

Replace the cell culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Perform the Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.

4. Data Analysis:

-

Analyze the OCR and ECAR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

-

Compare the mitochondrial function of dye-treated cells to untreated controls.

Other Research Applications

Beyond P2 receptor antagonism, reactive dyes like this compound have been utilized in other research contexts:

-

Environmental Science: A significant area of research focuses on the biodegradation and photocatalytic degradation of this compound in wastewater.[6] These studies are crucial for developing effective bioremediation strategies for textile industry effluents.

-

Electrochemistry: this compound has been used in experiments to monitor the electrochemical oxidation of metal ions.

-

Biomaterial Interactions: Research has explored the adsorption of this compound onto materials like single-walled carbon nanotubes, which has implications for dye separation and purification processes.[6]

Conclusion

While this compound itself is not a widely characterized pharmacological agent, its structural relatives, particularly the anthraquinone-based reactive dyes, have proven to be valuable research tools. Their ability to antagonize P2 purinergic receptors has contributed significantly to our understanding of purinergic signaling. For researchers in drug development, these compounds can serve as lead structures for the design of more potent and selective P2 receptor modulators. The provided protocols offer a starting point for investigating the biological activities of these and other related compounds. As with any research tool, careful characterization and validation are essential for interpreting experimental results accurately.

References

- 1. Structure-activity relationships of novel P2-receptor antagonists structurally related to Reactive Blue 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purinergic receptor - Wikipedia [en.wikipedia.org]

- 3. Reactive red 2: a P2y-selective purinoceptor antagonist and an inhibitor of ecto-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of reactive blue 2 derivatives as selective antagonists for P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of C.I. Reactive Red 180

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Red 180 is a synthetic anionic dye belonging to the single azo class.[1] It is widely utilized in the textile industry for dyeing cellulosic fibers such as cotton due to its ability to form covalent bonds with the fiber, resulting in excellent wash fastness.[2] Beyond textiles, this compound serves as a valuable tool in various research applications, including environmental studies on wastewater treatment and in electrochemical experiments.[2][3][4] This guide provides an in-depth overview of its core physical and chemical properties, experimental protocols for its analysis, and a visualization of its interaction with cellulosic substrates.

Physical and Chemical Properties of this compound

The fundamental properties of this compound are summarized in the table below. It is important to note that slight variations in molecular weight and formula may be found across different suppliers and databases.

| Property | Value | Source(s) |

| CI Name | C.I. This compound, C.I. 181055 | [1] |

| CAS Number | 72828-03-6, 98114-32-0 | [1][5] |

| Molecular Formula | C29H19N3Na4O17S5 | [1] |

| Molecular Weight | 933.76 g/mol | [1] |

| Appearance | Red to dark red or brown to black solid powder.[4] | |

| Solubility in Water | 50 g/L | [1] |

| Solubility in other solvents | Soluble in DMSO (100 mg/mL with sonication). | |

| Optimum pH | 4.0 - 5.5 | [3][4] |

| Density | 1.00 g/cm³ | [3][4] |

Experimental Protocols

Determination of Solubility (Filter Paper Spot Method)

This method provides a straightforward approach for assessing the solubility of reactive dyes.[2][3]

Methodology:

-

Prepare a series of dye solutions of varying concentrations in deionized water.

-

Stir each solution at room temperature for a minimum of 10 minutes to ensure maximum dissolution.

-

Using a pipette, draw 0.5 mL of the test solution and dispense it vertically onto a piece of filter paper placed over a beaker.

-

Allow the filter paper to dry completely.

-

Visually inspect the spot. The highest concentration that does not leave a visible, undissolved dye spot at the center of the seepage circle is considered the solubility limit.[2]

UV-Visible Spectrophotometry for Concentration Measurement

UV-Vis spectrophotometry is a standard technique for determining the concentration of dyes in solution.

Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in deionized water. From this stock, prepare a series of dilutions to create standards of varying, known concentrations.

-

Instrument Calibration: Use a blank solution (deionized water) to zero the spectrophotometer at the wavelength of maximum absorbance (λmax) of this compound. The λmax for similar reactive red dyes has been identified around 496-540 nm, so a preliminary scan should be conducted to determine the precise λmax for the specific batch of this compound.[6]

-

Measurement: Measure the absorbance of each standard solution at the determined λmax.

-

Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship according to the Beer-Lambert law.

-

Unknown Sample Analysis: Measure the absorbance of the unknown sample at the same λmax and use the calibration curve to determine its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for assessing the purity of this compound and analyzing its degradation products.

Methodology:

-

Mobile Phase Preparation: A common mobile phase for reactive dyes involves a gradient elution with two solvents. For example, Solvent A could be 100% acetonitrile containing an ion-pairing agent like tetrabutylammonium bromide, and Solvent B could be a mixture of acetonitrile and an aqueous buffer like ammonium dihydrogen phosphate.[7]

-

Column: A C18 reverse-phase column is typically used.[7]

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample into the HPLC system. The separation of components is achieved by a programmed gradient change in the mobile phase composition.

-

Detection: A UV-Vis detector set at the λmax of the dye is used to detect the eluting components. The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

Signaling Pathways and Experimental Workflows

Interaction of this compound with Cellulose

The dyeing of cotton and other cellulosic fibers with this compound involves a chemical reaction that forms a covalent bond between the dye molecule and the fiber. This process is typically carried out under alkaline conditions.

Caption: Covalent bond formation between this compound and cellulose.

Biodegradation Pathway of this compound

This compound, being an azo dye, can be degraded by microorganisms. The primary step in this process is the reductive cleavage of the azo bond (-N=N-), which leads to the decolorization of the dye and the formation of aromatic amines.

Caption: Simplified biodegradation pathway of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. The Solubility Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 3. Performance Index and Determination Method of Reactive Dyes-Hangzhou Hongyan Pigment Chemical Co., Ltd. [en.hy-pigment.com]

- 4. scribd.com [scribd.com]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. irjet.net [irjet.net]

C.I. Reactive Red 180: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of C.I. Reactive Red 180, a widely used monoazo reactive dye. This document delves into its chemical identity, physicochemical properties, and relevant experimental protocols, presenting a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

C.I. This compound is a synthetic anionic dye known for its vibrant red color. It belongs to the class of reactive dyes, which are characterized by their ability to form covalent bonds with the hydroxyl groups of cellulosic fibers, resulting in excellent wash fastness. The nomenclature of this dye can be complex due to the prevalence of various trade names and identifiers.

Two primary CAS Registry Numbers are associated with C.I. This compound: 98114-32-0 and 72828-03-6 . While this can be a source of confusion, they are generally used interchangeably in commercial and scientific literature for the same chemical substance. The Colour Index generic name is C.I. This compound, and its Colour Index constitution number is 181055 [1].

A comprehensive list of synonyms and trade names is provided in Table 1 for easy reference.

Table 1: Synonyms and Identifiers for C.I. This compound

| Category | Synonym/Identifier |

| C.I. Name | C.I. This compound |

| C.I. Number | 181055[1] |

| CAS Registry Numbers | 98114-32-0, 72828-03-6 |

| IUPAC Name | tetrasodium;5-(benzoylamino)-4-hydroxy-3-[[1-sulfonato-6-[[2-(sulfonatooxy)ethyl]sulfonyl]naphthalen-2-yl]azo]naphthalene-2,7-disulfonate |

| Trade Names & Other Names | Reactive Red F3B, Reactive Red KN-3B, Remazol Brilliant Red F3B, Everzol Red F3B, Procion Red H-E3B, Active Red B-F3B, Adizol Red 3B, Akreact Red R-F3B, Burco Reactive Red F3B, Cotfix Red 3B, Dinazol Red F3B, DYE-O=FIX Red F-3B, Hariactive Red F3B, Hostalan Red F3B, Kemactive Red CE3B, Kiscozol Red HF-BBN, Lamafix Red F3B, MVactive Red B F3BN, Orco Reactive Brilliant Red RF3B, Pamarrex Red R5B, Permabril Red BNR, Permabril RedF-3B, Reactive Brilliant Red F3B, Reactive Red 3BS, Rite Reactive Red B-F3B |

Physicochemical Properties

C.I. This compound is a red powder with good solubility in water. Its chemical structure, a single azo dye, imparts the characteristic red color. The presence of multiple sulfonic acid groups enhances its water solubility, a crucial property for its application in aqueous dyeing processes. A summary of its key quantitative properties is presented in Table 2.

Table 2: Quantitative Physicochemical Data for C.I. This compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ | [1] |

| Molecular Weight | 933.76 g/mol | [1] |

| Appearance | Red powder | |

| Water Solubility | 50 g/L | [1] |

| Optimal pH for Application | 10.5 - 11 (for fixation) | |

| Absorption Maximum (λmax) | ~510-540 nm (in aqueous solution) |

Synthesis Pathway

The synthesis of C.I. This compound follows a classical two-stage process common for azo dyes: diazotization followed by azo coupling .

-

Diazotization: The primary aromatic amine, 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid, is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid. This reaction is typically carried out under alkaline conditions, which activates the coupling component for electrophilic substitution by the diazonium salt, leading to the formation of the final azo dye molecule.

Experimental Protocols

Representative Synthesis Protocol (Illustrative)

Materials:

-

2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid

-

4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Distilled water

Procedure:

-

Diazotization:

-

Suspend a molar equivalent of 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid in water and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add concentrated hydrochloric acid (2.5-3.0 equivalents) while maintaining the low temperature.

-

Add a solution of sodium nitrite (1.0-1.1 equivalents) in water dropwise to the amine suspension. The temperature must be strictly maintained below 5°C.

-

Stir the reaction mixture for an additional 30-60 minutes after the complete addition of the sodium nitrite solution to ensure complete diazotization.

-

-

Azo Coupling:

-

In a separate vessel, dissolve a molar equivalent of 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid in water.

-

Adjust the pH of the coupling component solution to 8.0-9.0 with the addition of a sodium carbonate solution.

-

Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the coupling component, maintaining the temperature below 10 °C.

-

Stir the reaction mixture for several hours until the coupling reaction is complete. The completion can be monitored by thin-layer chromatography (TLC).

-

The resulting dye can be precipitated from the solution by the addition of sodium chloride (salting out), filtered, and dried.

-

Protocol for Dyeing Cotton Fabric

Materials:

-

C.I. This compound dye powder

-

Scoured and bleached cotton fabric

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (Soda Ash, Na₂CO₃)

-

Non-ionic soaping agent

-

Laboratory dyeing machine or water bath

Procedure:

-

Preparation of the Dyebath:

-

Set a liquor ratio (ratio of the weight of the dyeing liquor to the weight of the fabric), for example, 1:20.

-

Dissolve the required amount of C.I. This compound dye powder in water.

-

Dissolve the required amount of sodium chloride or Glauber's salt in the dyebath. This acts as an exhausting agent to promote the migration of the dye from the solution to the fabric.

-

-

Dyeing (Exhaustion Phase):

-

Introduce the cotton fabric into the dyebath at a starting temperature of around 40-50 °C.

-

Gradually raise the temperature to the recommended dyeing temperature for the specific type of reactive dye (typically 60-80 °C for hot-brand dyes).

-

Continue dyeing at this temperature for 30-60 minutes to allow for the dye to be adsorbed by the fabric.

-

-

Fixation Phase:

-

After the exhaustion phase, add a pre-dissolved solution of sodium carbonate to the dyebath. This raises the pH to approximately 10.5-11, which initiates the chemical reaction between the reactive group of the dye and the hydroxyl groups of the cotton fibers, forming a covalent bond.

-

Continue the dyeing process for another 30-60 minutes to ensure complete fixation.

-

-

Wash-off Procedure:

-

After dyeing, drain the dyebath and rinse the fabric thoroughly with cold running water to remove any unfixed dye and excess alkali.

-

Prepare a soaping bath containing a non-ionic soaping agent (e.g., 2 g/L).

-

Treat the dyed fabric in the soaping bath at or near boiling temperature for 10-15 minutes to remove any hydrolyzed and loosely adhering dye particles. This step is crucial for achieving good wash fastness.

-

Rinse the fabric again with hot and then cold water and dry.

-

Analytical Methods

The analysis of C.I. This compound is important for quality control, environmental monitoring, and research purposes.

-

UV-Visible Spectroscopy: This is a straightforward method for the quantitative determination of the dye in solution. An aqueous solution of the dye exhibits a characteristic absorption maximum (λmax) in the visible region of the spectrum, typically between 510 and 540 nm. The absorbance at this wavelength is directly proportional to the concentration of the dye, following the Beer-Lambert law.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of the dye and its potential impurities or degradation products. A reversed-phase column (e.g., C18) with a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is commonly employed. Detection is typically performed using a UV-Vis or a photodiode array (PDA) detector set at the λmax of the dye.

-

Reductive Cleavage and GC-MS/LC-MS: For the identification of the azo dye in complex matrices (e.g., textiles or foodstuff), a common method involves the reductive cleavage of the azo bond (-N=N-). This breaks the dye molecule into its constituent aromatic amines, which can then be identified and quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Logical Workflow for Dyeing Process

The following diagram illustrates the logical workflow of a typical reactive dyeing process for cellulosic fibers.

References

Reactive Red 180: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Azo Dye Reactive Red 180, Including its Physicochemical Properties, Synthesis, Analytical Methods, and Applications.

Introduction

This compound, identified by the Colour Index number C.I. 181055 and CAS number 72828-03-6, is a synthetically produced monoazo dye.[1][2] As a member of the reactive dye class, it is distinguished by its ability to form covalent bonds with the functional groups present in textile fibers, resulting in excellent wash fastness.[3] This property has led to its widespread use in the textile industry for dyeing cellulosic fibers such as cotton and linen.[4][5] Beyond textiles, this compound also finds applications in experimental research, including monitoring electrochemical oxidation and in studies on wastewater treatment.[6] This technical guide provides a detailed overview of this compound for researchers, scientists, and drug development professionals, covering its fundamental chemistry, quantitative data, experimental protocols, and relevant biological and environmental pathways.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the tables below, offering a consolidated reference for experimental design and analysis.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate | [7] |

| Synonyms | C.I. This compound, Reactive Red F3B, Reactive Red KN-3B | [2] |

| CAS Number | 72828-03-6 | [2] |

| Molecular Formula | C₂₉H₁₉N₃Na₄O₁₇S₅ | [1] |

| Molecular Weight | 933.76 g/mol | [1] |

| Appearance | Red to dark red powder | [8] |

| Molecular Structure | Single azo class | [1] |

Table 2: Solubility and Stability Data

| Property | Value | Reference(s) |

| Water Solubility | 50 g/L | [1] |

| DMSO Solubility | 100 mg/mL (requires sonication) | [9] |

| Melting Point | 215 - 217 °C | [10] |

| Stability (Bulk) | No decomposition after 30 days at 60 °C (analyzed by UV, HPLC) | [10] |

| Stability (Solution) | No decomposition in 5% methanol (0.5 mg/mL) after 9 days (analyzed by UV) | [10] |

Table 3: Spectroscopic and Toxicological Data

| Property | Value | Reference(s) |

| Maximum Absorbance (λmax) | 540 nm | [11] |

| Toxicity to Fish (Danio rerio) | LC50: > 89 mg/L (96 h) | [12] |

| Toxicity to Daphnia | EC50: > 1000 mg/L (48 h) | [12] |

| Toxicity to Algae | EC50: 63.6 mg/L (72 h) | [12] |

| Toxicity to Microorganisms | IC50: > 1000 mg/L (99 h) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis, application in textile dyeing, biodegradation, and analytical determination.

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by a coupling reaction.[2]

Protocol:

-

Diazotization of Diazo Component:

-

The diazo component, 2-Amino-6-(2-(sulfooxy)ethylsulfonyl)naphthalene-1-sulfonic acid, is dissolved in an acidic aqueous solution (e.g., hydrochloric acid).

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt. The completion of the diazotization is monitored using starch-iodide paper.

-

-

Coupling Reaction:

-

The coupling component, 4-Formamido-5-hydroxynaphthalene-2,7-disulfonic acid, is dissolved in an alkaline aqueous solution.

-

The freshly prepared diazonium salt solution is slowly added to the coupling component solution, maintaining a specific pH and temperature to facilitate the azo coupling reaction.

-

The reaction mixture is stirred until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography.

-

-

Isolation and Purification:

-

The synthesized this compound is precipitated from the reaction mixture by salting out (e.g., with sodium chloride).

-

The precipitate is then filtered, washed, and dried to yield the final product.

-

Application in Textile Dyeing (Exhaust Dyeing of Cotton)

This protocol describes a typical exhaust dyeing process for cotton fabric with this compound.

Materials and Reagents:

-

Cotton fabric (pre-scoured and bleached)

-

This compound

-

Sodium chloride (Glauber's salt)

-

Sodium carbonate (soda ash)

-

Wetting agent

-

Sequestering agent

-

Detergent (for wash-off)

Protocol:

-

Pre-treatment: The cotton fabric is thoroughly washed with a detergent solution to remove any impurities and then rinsed.[10]

-

Dye Bath Preparation:

-

The dye bath is prepared with water at a liquor ratio (ratio of the weight of the goods to the volume of the dye liquor) typically between 1:10 and 1:20.

-

A wetting agent and a sequestering agent are added to the bath.

-

-

Dyeing Process:

-

The pre-wetted cotton fabric is introduced into the dye bath.

-

The calculated amount of this compound is dissolved in a small amount of warm water and then added to the dye bath.[10]

-

The temperature is gradually raised to the dyeing temperature (typically 60-80°C for hot brand reactive dyes).

-

Sodium chloride is added in portions to aid the exhaustion of the dye onto the fabric.[12]

-

The dyeing is continued for 30-60 minutes to allow for dye penetration and leveling.

-

-

Fixation:

-

After the exhaustion phase, the pH of the dye bath is raised to approximately 10.5-11.5 by adding a pre-dissolved solution of sodium carbonate. This initiates the covalent bonding between the dye and the cellulose fibers.[13]

-

The dyeing is continued for another 30-60 minutes for complete fixation.

-

-

Post-treatment (Wash-off):

-

The dyed fabric is rinsed with cold water to remove unfixed dye.

-

A soaping treatment is carried out at or near the boil with a detergent to remove hydrolyzed dye and improve wash fastness.

-

The fabric is then rinsed thoroughly and dried.[1]

-

Biodegradation of this compound

This protocol outlines a general procedure for assessing the biodegradation of this compound using a bacterial culture, such as Citrobacter sp. CK3.[7]

Materials and Reagents:

-

Bacterial strain capable of degrading this compound (e.g., Citrobacter sp. CK3)

-

Nutrient broth or a suitable growth medium

-

This compound

-

Carbon source (e.g., glucose)

-

Sterile flasks or bioreactor

-

Spectrophotometer

Protocol:

-

Inoculum Preparation: A fresh culture of the selected bacterial strain is grown in a suitable nutrient broth.

-

Biodegradation Medium: A mineral salts medium is prepared and supplemented with this compound at a specific concentration (e.g., 100 mg/L) and a carbon source like glucose.

-

Inoculation and Incubation: The biodegradation medium is inoculated with the prepared bacterial culture. The flasks are incubated under specific conditions (e.g., anaerobic, pH 7.0, 32 °C) for a defined period.[7]

-

Monitoring Decolorization: At regular intervals, samples are withdrawn from the flasks. The bacterial cells are removed by centrifugation or filtration.

-

Analysis: The absorbance of the supernatant is measured at the λmax of this compound (540 nm) using a spectrophotometer to determine the extent of decolorization. The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

-

Analysis of Degradation Products: Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the intermediate and final products of biodegradation.

Analytical Methods

3.4.1. UV-Visible Spectrophotometry

This method is used to determine the concentration of this compound in a solution.

Protocol:

-

Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in a suitable solvent (e.g., deionized water).

-

Measurement of Absorbance: The absorbance of each standard solution is measured at the maximum absorbance wavelength (λmax) of 540 nm using a UV-Vis spectrophotometer.[11]

-

Calibration Curve: A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations of the standard solutions.

-

Sample Analysis: The absorbance of the unknown sample is measured at 540 nm, and its concentration is determined from the calibration curve.

3.4.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This technique is employed for the identification and quantification of this compound and its degradation products.

Protocol:

-

Sample Preparation:

-

For textile samples, the dye is extracted using a suitable solvent (e.g., methanol) with the aid of sonication. The extract is then filtered and concentrated.[13]

-

For aqueous samples from degradation studies, the sample may require solid-phase extraction (SPE) for cleanup and concentration.

-

For analysis of azo dye cleavage products, a reductive cleavage step using reagents like sodium dithionite or tin(II) chloride is performed prior to analysis.[14]

-

-

LC Separation: The prepared sample is injected into a liquid chromatograph equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of solvents like water with formic acid and methanol or acetonitrile is used to separate the components.[13]

-